molecular formula C15H14N2O2 B14598784 Benzamide, 2-[[(4-methoxyphenyl)methylene]amino]- CAS No. 61195-14-0

Benzamide, 2-[[(4-methoxyphenyl)methylene]amino]-

Cat. No.: B14598784
CAS No.: 61195-14-0
M. Wt: 254.28 g/mol
InChI Key: IQPPMKDQOFSNBA-UHFFFAOYSA-N
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Description

Benzamide, 2-[[(4-methoxyphenyl)methylene]amino]- is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This particular compound is characterized by the presence of a methoxyphenyl group attached to the benzamide structure, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzamide derivatives, including Benzamide, 2-[[(4-methoxyphenyl)methylene]amino]-, can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its rapid, mild, and eco-friendly nature .

Industrial Production Methods

Industrial production of benzamide derivatives typically involves high-temperature reactions between carboxylic acids and amines. the use of ultrasonic irradiation and solid acid catalysts, as mentioned above, offers a more sustainable and efficient approach. These methods are particularly valuable in the pharmaceutical, paper, and plastic industries .

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2-[[(4-methoxyphenyl)methylene]amino]- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Benzamide, 2-[[(4-methoxyphenyl)methylene]amino]- has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of materials such as plastics and papers.

Mechanism of Action

The mechanism of action of Benzamide, 2-[[(4-methoxyphenyl)methylene]amino]- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Benzamide
  • 4-Methylbenzamide
  • N-(4-methoxyphenyl)benzamide

Uniqueness

Benzamide, 2-[[(4-methoxyphenyl)methylene]amino]- is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzamide derivatives and contributes to its specific applications and effects .

Properties

CAS No.

61195-14-0

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C15H14N2O2/c1-19-12-8-6-11(7-9-12)10-17-14-5-3-2-4-13(14)15(16)18/h2-10H,1H3,(H2,16,18)

InChI Key

IQPPMKDQOFSNBA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=NC2=CC=CC=C2C(=O)N

Origin of Product

United States

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